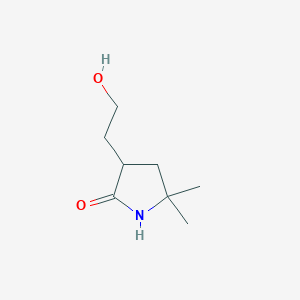
NBTIs-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBTIs-IN-6 is a novel bacterial topoisomerase inhibitor with promising antibacterial activity. It targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and cell division . This compound has shown efficacy against various bacterial strains, including those resistant to fluoroquinolones .
Méthodes De Préparation
The synthesis of NBTIs-IN-6 involves multiple steps, starting with the preparation of key intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Analyse Des Réactions Chimiques
NBTIs-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NBTIs-IN-6 has a wide range of scientific research applications:
Mécanisme D'action
NBTIs-IN-6 exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication and transcription . By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the formation of single-stranded DNA breaks and preventing the progression of the bacterial cell cycle . This ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
NBTIs-IN-6 is unique compared to other bacterial topoisomerase inhibitors due to its dual-targeting ability and enhanced antibacterial activity . Similar compounds include:
Gepotidacin: Another novel bacterial topoisomerase inhibitor currently in clinical trials.
Fluoroquinolones: A class of antibiotics that also target bacterial topoisomerases but have different binding modes and resistance profiles.
Spiropyrimidinetriones: Compounds that enhance DNA cleavage mediated by bacterial gyrase.
This compound stands out due to its ability to induce both single- and double-stranded DNA breaks, offering a unique mechanism of action compared to other inhibitors .
Propriétés
Formule moléculaire |
C25H27FN4O6 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |
InChI |
InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |
Clé InChI |
QWVOWTQCAWDAIT-LVEBQJTPSA-N |
SMILES isomérique |
COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)





![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)


